molecular formula C11H12BrNO3 B13992314 3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid

3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid

Katalognummer: B13992314
Molekulargewicht: 286.12 g/mol
InChI-Schlüssel: CILXNBUVAFZFLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid is an organic compound with the molecular formula C11H12BrNO3 It is a derivative of propanoic acid, featuring a bromomethyl group attached to a benzoyl moiety, which is further linked to an amino group and a propanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid typically involves multiple steps:

    Bromination: The starting material, 4-methylbenzoic acid, undergoes bromination to introduce the bromomethyl group. This is achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Amidation: The brominated product is then reacted with propanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation might produce a carboxylic acid or ketone.

Wissenschaftliche Forschungsanwendungen

3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the development of biochemical probes and inhibitors for studying enzyme activity and protein interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent modification or competitive inhibition. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby altering their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromomethylbenzoic acid: Similar structure but lacks the amino and propanoic acid groups.

    3-Bromopropanoic acid: Contains a bromine atom but lacks the benzoyl and amino groups.

    4-Aminobenzoic acid: Contains an amino group but lacks the bromomethyl and propanoic acid groups.

Uniqueness

3-[[4-(Bromomethyl)benzoyl]amino]propanoic acid is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the bromomethyl group allows for selective covalent modifications, while the amino and propanoic acid groups provide additional sites for chemical transformations and interactions.

Eigenschaften

Molekularformel

C11H12BrNO3

Molekulargewicht

286.12 g/mol

IUPAC-Name

3-[[4-(bromomethyl)benzoyl]amino]propanoic acid

InChI

InChI=1S/C11H12BrNO3/c12-7-8-1-3-9(4-2-8)11(16)13-6-5-10(14)15/h1-4H,5-7H2,(H,13,16)(H,14,15)

InChI-Schlüssel

CILXNBUVAFZFLX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CBr)C(=O)NCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.